An In-depth Technical Guide to N-(2-Aminoethyl)glycine: Core Properties and Applications
An In-depth Technical Guide to N-(2-Aminoethyl)glycine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)glycine (AEG), also known as ethylenediamine-N-monoacetic acid, is a synthetic amino acid that has garnered significant interest in the fields of biochemistry and drug development. Its unique structural properties, particularly its role as the backbone of Peptide Nucleic Acids (PNAs), have made it a valuable tool in the design of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the fundamental properties of N-(2-Aminoethyl)glycine, including its physicochemical characteristics, synthesis, and analytical methods, with a focus on its application in the development of PNA-based technologies.
Physicochemical Properties
N-(2-Aminoethyl)glycine is a white to off-white solid at room temperature. Its structure incorporates a primary amine, a secondary amine, and a carboxylic acid, rendering it amphoteric and capable of existing in various protonation states depending on the pH.
General and Physical Properties
A summary of the key physical and chemical identifiers for N-(2-Aminoethyl)glycine is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C4H10N2O2 | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2][3] |
| CAS Number | 24123-14-6 | [1][2][3] |
| Appearance | White to almost white powder/solid | [4] |
| Melting Point | 140-147 °C | [4] |
| Solubility | Soluble in water | [4] |
Acid-Base Properties
Synthesis and Purification
The most common laboratory synthesis of N-(2-Aminoethyl)glycine involves the alkylation of ethylenediamine with a haloacetic acid, typically chloroacetic acid.[4][8]
Synthesis Workflow
Experimental Protocol: Synthesis of N-(2-Aminoethyl)glycine
The following protocol is a generalized procedure based on literature descriptions.[4][8][9]
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve an excess of ethylenediamine in a solvent such as water or an alcohol.
-
Slowly add a solution of chloroacetic acid to the ethylenediamine solution while maintaining the temperature (e.g., with an ice bath) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., overnight) to ensure complete reaction.
-
Remove the excess ethylenediamine and solvent under reduced pressure.
-
The crude product can be purified by recrystallization. A common method involves dissolving the crude material in a minimal amount of hot DMSO, followed by the addition of ethanol and then diethyl ether to induce precipitation.[4]
-
Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
Analytical Methods
A variety of analytical techniques can be employed to characterize and assess the purity of N-(2-Aminoethyl)glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-(2-Aminoethyl)glycine.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D2O), as N-(2-Aminoethyl)glycine is water-soluble.
Expected ¹H NMR Spectral Features (in D₂O):
-
The spectrum will show signals corresponding to the three methylene groups (-CH₂-). The chemical shifts will be influenced by the adjacent amino and carboxyl groups. Due to proton exchange with D₂O, the signals from the -NH₂, -NH-, and -COOH protons may not be observed or may appear as broad peaks.
Expected ¹³C NMR Spectral Features:
-
The spectrum will display signals for the two distinct types of methylene carbons and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in N-(2-Aminoethyl)glycine.
Sample Preparation:
-
A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte.[10][11]
Expected IR Spectral Features:
-
O-H stretch: A broad absorption band characteristic of the carboxylic acid O-H group.
-
N-H stretch: Absorption bands corresponding to the primary and secondary amines.
-
C=O stretch: A strong absorption band from the carbonyl group of the carboxylic acid.
-
C-N stretch: Absorption bands associated with the carbon-nitrogen bonds.
-
N-H bend: Bending vibrations of the amino groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of N-(2-Aminoethyl)glycine and for its quantification.
Methodology:
-
Due to its polar nature, reversed-phase HPLC of underivatized N-(2-Aminoethyl)glycine can be challenging.[9][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for the analysis of polar compounds like amino acids.[12]
-
A common approach involves using a polar stationary phase (e.g., silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[12]
-
Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Biological Role and Applications
The primary and most significant role of N-(2-Aminoethyl)glycine in the scientific community is as the monomeric unit for the synthesis of Peptide Nucleic Acids (PNAs).[4][13]
Peptide Nucleic Acids (PNAs)
PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine chain. The nucleobases (adenine, guanine, cytosine, and thymine) are attached to the glycine nitrogen via a methylene carbonyl linker.
The neutral backbone of PNAs confers several unique properties:
-
High Binding Affinity: The lack of electrostatic repulsion between the PNA backbone and the negatively charged phosphate backbone of DNA or RNA results in stronger binding compared to natural nucleic acid duplexes.[4]
-
High Specificity: PNAs exhibit excellent mismatch discrimination, making them highly specific for their target sequences.
-
Enzymatic Stability: The peptide-like backbone is resistant to degradation by nucleases and proteases.
These properties make PNAs valuable tools in various research and therapeutic applications, including:
-
Antisense and antigene therapies
-
Diagnostic probes for genetic analysis
-
Tools for molecular biology research
Natural Occurrence and Other Biological Effects
N-(2-Aminoethyl)glycine has been detected in various species of cyanobacteria.[13] This finding has led to speculation about its potential role in the prebiotic world as a precursor to early genetic molecules.[14] However, beyond its natural occurrence in these microorganisms and its use in synthetic PNAs, there is currently limited evidence to suggest that free N-(2-Aminoethyl)glycine plays a direct role in specific biological signaling pathways in higher organisms.
Safety and Handling
N-(2-Aminoethyl)glycine is classified as causing serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a cool, dry place away from incompatible materials.
Conclusion
N-(2-Aminoethyl)glycine is a fundamentally important molecule in the field of synthetic nucleic acid chemistry. Its well-defined role as the backbone of Peptide Nucleic Acids has driven significant advancements in the development of tools for genetic research and potential therapeutic interventions. While a comprehensive understanding of its acid-base properties through experimentally determined pKa values remains an area for further investigation, the established methods for its synthesis and analysis provide a solid foundation for its continued use and exploration in research and drug development. The unique properties conferred by the N-(2-aminoethyl)glycine backbone in PNAs ensure its continued relevance as a key building block for creating highly specific and stable DNA and RNA mimics.
References
- 1. N-(2-Aminoethyl)glycine | C4H10N2O2 | CID 428913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000678) [hmdb.ca]
- 11. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. - MedCrave online [medcraveonline.com]
- 14. regressioninbiologicalchemistry.weebly.com [regressioninbiologicalchemistry.weebly.com]
